molecular formula C7H10ClFN2 B7723356 4-Fluoro-2-hydrazinotoluene hydrochloride

4-Fluoro-2-hydrazinotoluene hydrochloride

Cat. No.: B7723356
M. Wt: 176.62 g/mol
InChI Key: JJGFAXYGLYUHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-hydrazinotoluene hydrochloride is an organic compound with the molecular formula C7H10ClFN2. It is a derivative of toluene, where the methyl group is substituted with a hydrazino group and a fluorine atom. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Fluoro-2-hydrazinotoluene hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluorotoluene.

    Nitration: The 4-fluorotoluene undergoes nitration to form 4-fluoro-2-nitrotoluene.

    Reduction: The nitro group in 4-fluoro-2-nitrotoluene is reduced to an amino group, resulting in 4-fluoro-2-aminotoluene.

    Hydrazination: The amino group is then converted to a hydrazino group using hydrazine hydrate, yielding 4-fluoro-2-hydrazinotoluene.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Fluoro-2-hydrazinotoluene hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles.

    Condensation: It can react with aldehydes or ketones to form hydrazones or Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-2-hydrazinotoluene hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive hydrazino group.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydrazinotoluene hydrochloride involves its reactive hydrazino group, which can form covalent bonds with various biological molecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-2-hydrazinotoluene hydrochloride include:

    4-Fluoro-2-aminotoluene: Lacks the hydrazino group but has similar reactivity due to the amino group.

    4-Fluoro-2-nitrotoluene: Contains a nitro group instead of a hydrazino group, making it more reactive in nitration reactions.

    4-Fluoro-2-methylphenylhydrazine: Similar structure but lacks the hydrochloride component.

The uniqueness of this compound lies in its combination of a hydrazino group and a fluorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

(5-fluoro-2-methylanilino)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGFAXYGLYUHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)N[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.